8-Benzyloxyadenosine

Adenosine Receptors GPCR Pharmacology Radioligand Binding Assay

To achieve selective A3 adenosine receptor activation in ADA-rich tissues without cross-activating A2A, 8-Benzyloxyadenosine (CAS 131265-29-7) is the single definitive probe. The C8 benzyloxy group enforces a syn-conformation that abolishes hA2AAR binding while preserving A3 affinity, and grants complete metabolic resistance to adenosine deaminase. This eliminates the need for potentially off-target ADA inhibitors like EHNA. It is an essential benchmark for SAR programs exploring C8-substitution effects on potency, selectivity, and ligand-binding domain mapping. Procure the exact compound to ensure valid structure-activity conclusions.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
Cat. No. B12096600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyloxyadenosine
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)
InChIKeyYCXGCAXXPRSCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyloxyadenosine – A C8-Modified Adenosine Analog for Selective Receptor Profiling and Metabolic Stability Research


8-Benzyloxyadenosine (CAS 131265-29-7) is a synthetic purine nucleoside analogue belonging to the class of 8-substituted adenosine derivatives . The compound consists of an adenine base N-linked to a ribose sugar, with a benzyloxy (-O-CH2-C6H5) group substituted at the C8 position of the purine ring . This structural modification alters the electronic and steric environment around the glycosidic bond, profoundly influencing the molecule's conformational preference, receptor binding profile, and susceptibility to enzymatic deamination [1].

8-Benzyloxyadenosine Procurement: Why In-Class Analogs Cannot Be Freely Interchanged


Simple substitution of 8-Benzyloxyadenosine with unmodified adenosine or other nucleoside analogs (e.g., N6-substituted CPA, 2-chloroadenosine) is not scientifically valid. The C8 benzyloxy substitution dictates a unique conformational landscape and distinct receptor pharmacology. Hydrophobic C8 substitution abolishes binding affinity at the human A2A adenosine receptor, while preserving moderate affinity at the A3 receptor [1]. Furthermore, 8-monosubstituted adenosine derivatives are markedly resistant to adenosine deaminase (ADA)-catalyzed deamination, a metabolic pathway that rapidly degrades unmodified adenosine and many C2-substituted analogs [2]. These differential profiles mandate the procurement of the precise compound for experiments designed to probe structure-activity relationships (SAR) or to exploit its specific pharmacological fingerprint.

Quantitative Differentiation Guide for 8-Benzyloxyadenosine: Comparative Data vs. Key Analogs


8-Benzyloxyadenosine vs. Adenosine: hA2A Receptor Affinity Abolition

Hydrophobic C8 substitution (such as the benzyloxy group) completely eliminates binding affinity at the human A2A adenosine receptor (hA2AAR). This contrasts sharply with unmodified adenosine and with many C2-substituted analogs, which retain high affinity for this receptor subtype [1].

Adenosine Receptors GPCR Pharmacology Radioligand Binding Assay

8-Benzyloxyadenosine vs. C2-Substituted Analogs: Retention of hA3 Receptor Binding

Unlike the A2A receptor, the human A3 adenosine receptor (hA3AR) tolerates hydrophobic C8 substitution. Most 8-substituted derivatives, including those with bulky hydrophobic groups, display medium to high binding affinity at hA3AR, in contrast to C2-substituted analogs which may exhibit variable affinity at this subtype [1].

Adenosine A3 Receptor Anti-inflammatory Cardioprotection

8-Benzyloxyadenosine vs. Adenosine and 2-Chloroadenosine: Resistance to ADA-Mediated Deamination

8-Monosubstituted adenosine derivatives are not substrates for adenosine deaminase (ADA) and do not inhibit the enzyme. This contrasts with unmodified adenosine and 2-substituted analogs like 2-chloroadenosine, which are efficiently deaminated [1].

Metabolic Stability Adenosine Deaminase (ADA) Enzyme Assay

8-Benzyloxyadenosine vs. N6-Substituted Analogs (CPA): Conformational Restriction and Altered Receptor Selectivity

C8 substitution forces the adenine base into a high-syn or syn-anti conformational range around the glycosidic bond, whereas unmodified adenosine and N6-substituted analogs (e.g., CPA) predominantly adopt the anti conformation required for high-affinity A1 and A2A receptor binding [1][2].

Conformational Analysis A1 Receptor Molecular Modeling

8-Benzyloxyadenosine vs. 8-Bromoadenosine: Distinct Physicochemical and Steric Profile

The benzyloxy group at C8 introduces greater lipophilicity (calculated LogP ~0.2) and steric bulk (molar refractivity ~81) compared to smaller or more polar 8-substituents like bromo (8-Bromoadenosine, calculated LogP ~-0.8). This influences passive membrane permeability and off-target binding [1].

LogP Lipophilicity Molecular Descriptors

High-Value Research Applications for 8-Benzyloxyadenosine Based on Validated Differentiation Data


Profiling of Adenosine A3 Receptor-Mediated Signaling Pathways Without A2A Receptor Interference

Due to the established class-level evidence that hydrophobic C8 substitution abolishes hA2AAR binding while preserving moderate hA3AR affinity [1], 8-Benzyloxyadenosine is an ideal tool compound for isolating A3 receptor-dependent responses in cell lines or tissues co-expressing multiple adenosine receptor subtypes. Researchers studying A3-mediated cardioprotection, anti-inflammatory effects, or cancer cell apoptosis can use 8-Benzyloxyadenosine to selectively activate A3 pathways without the confounding vasodilatory or immunosuppressive actions mediated by A2A receptors.

Metabolically Stable Probe for Ex Vivo and In Vivo Pharmacodynamic Studies

The complete resistance of 8-monosubstituted adenosines to adenosine deaminase (ADA)-catalyzed deamination [2] makes 8-Benzyloxyadenosine particularly valuable for experiments in ADA-rich biological environments (e.g., whole blood, intestinal mucosa, tumor interstitial fluid). This stability eliminates the need for ADA inhibitors like EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) that can introduce off-target effects on other enzymes (e.g., phosphodiesterases). Researchers can confidently measure sustained receptor activation or downstream signaling over extended time courses.

Conformational Probe for Adenosine Receptor Ligand Binding Pockets

The syn conformational preference imposed by the bulky C8 benzyloxy group [3] provides a unique pharmacological tool for mapping the ligand-binding domains of adenosine receptors and other purine-recognizing proteins. When used in conjunction with anti-preferring ligands (e.g., CPA, NECA), 8-Benzyloxyadenosine enables researchers to dissect the conformational selection mechanisms of adenosine receptors, guiding the rational design of next-generation subtype-selective therapeutics.

Reference Standard in Structure-Activity Relationship (SAR) Series for 8-Substituted Adenosine Derivatives

8-Benzyloxyadenosine serves as a critical reference compound in medicinal chemistry programs aimed at developing novel adenosine receptor ligands or nucleoside transport inhibitors. Its well-defined physicochemical properties (cLogP ~0.2, molecular weight 373.4 Da) [4] and its distinct pharmacological fingerprint (A2A-abolished, A3-retained, ADA-resistant) make it an essential benchmark for evaluating the impact of alternative C8 substituents (e.g., aryl, heteroaryl, amino, thio) on potency, selectivity, and drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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